(2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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Overview
Description
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the search results. It’s likely that the synthesis involves complex organic chemistry reactions .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Scientific Research Applications
Type 2 Diabetes Mellitus Management
Empagliflozin is primarily used as an oral glucose-lowering drug. It functions as an inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which leads to increased urinary glucose excretion. This contributes to improved glycemic control, better glucose metabolism, reduced glucotoxicity, and decreased insulin resistance. In patients with type 2 diabetes mellitus (T2DM), empagliflozin effectively lowers fasting blood glucose, postprandial blood glucose, average daily glucose levels, and glycated hemoglobin A1C (HbA1C), and also leads to significant weight reduction .
Heart Failure Treatment
Empagliflozin has demonstrated a breakthrough in the treatment of heart failure (HF). It has been shown to reduce hospitalizations for HF and the number of deaths from cardiovascular causes. The drug’s nephroprotective effect is particularly beneficial in reducing the incidence of renal events, including death from renal causes, as well as the risk of end-stage renal failure .
Antioxidant Defense in Hepatocytes
Research indicates that empagliflozin enhances antioxidant defense, which attenuates lipotoxicity and protects hepatocytes. It promotes FoxO3a- and Nrf2-mediated nuclear translocation via the CAMKK2/AMPK pathway, which is crucial in combating oxidative stress and improving mitochondrial functions. This mechanism is particularly important in the context of nonalcoholic steatohepatitis, where lipotoxicity plays a significant role .
Modulation of Leukocyte–Endothelium Interactions
Empagliflozin has been studied for its effects on leukocyte–endothelium interactions, which are critical in the inflammatory response. The compound may influence adhesion molecules, ROS production, and NFkB-p65 transcription factor expression, which are all pivotal in the pathophysiology of various inflammatory diseases .
Renal Protection
Apart from its role in managing T2DM and HF, empagliflozin offers renal protective benefits. It reduces the progression of chronic kidney disease (CKD) and delays the onset of end-stage renal disease. This is particularly important for patients with T2DM, who are at a higher risk of developing CKD .
Weight Management
Empagliflozin contributes to weight loss in patients with T2DM. This is attributed to its ability to increase urinary glucose excretion, which leads to a caloric deficit. Weight management is a crucial aspect of managing T2DM, as it can improve insulin sensitivity and reduce the risk of cardiovascular complications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWASQILIWPZMG-DNNBANOASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1620758-33-9 |
Source
|
Record name | Empagliflozin alpha-anomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620758339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMPAGLIFLOZIN .ALPHA.-ANOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7SR85N8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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